molecular formula C21H32O2 B1205662 4-Pregnene-3alpha-ol-20-one CAS No. 25680-68-6

4-Pregnene-3alpha-ol-20-one

Cat. No.: B1205662
CAS No.: 25680-68-6
M. Wt: 316.5 g/mol
InChI Key: QWVWXRKHAXWWSV-QYYVTAPASA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pregnene-3alpha-ol-20-one can be achieved through the reduction of progesterone. One common method involves the use of sodium borohydride in the presence of cerium(III) chloride (Luche reduction) to selectively reduce the carbonyl group at position 3 . Another method includes the reduction of the carbonyl groups in positions 3 and subsequent inversion of the configuration of the resulting alcohols by the Mitsunobu reaction .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical synthesis using similar reduction methods. The process is optimized for high yield and purity, ensuring the compound meets pharmaceutical standards .

Chemical Reactions Analysis

Types of Reactions

4-Pregnene-3alpha-ol-20-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: 3-oxo-Δ4 steroids.

    Reduction: Hydroxylated derivatives such as 3α-hydroxy-5α-pregnanolone.

    Substitution: Various substituted steroids.

Mechanism of Action

4-Pregnene-3alpha-ol-20-one exerts its effects by binding to progesterone receptors, which are part of the nuclear receptor family. Upon binding, it modulates the expression of target genes involved in reproductive functions and cell proliferation. The compound also interacts with membrane progesterone receptors, influencing various signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific hydroxylation at position 20, which imparts distinct biological activities compared to other similar compounds. Its role in regulating reproductive functions and potential therapeutic applications make it a compound of significant interest in scientific research .

Properties

CAS No.

25680-68-6

Molecular Formula

C21H32O2

Molecular Weight

316.5 g/mol

IUPAC Name

1-[(3R,8S,9S,10R,13S,14S,17S)-3-hydroxy-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone

InChI

InChI=1S/C21H32O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h12,15-19,23H,4-11H2,1-3H3/t15-,16+,17-,18+,19+,20+,21-/m1/s1

InChI Key

QWVWXRKHAXWWSV-QYYVTAPASA-N

SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Isomeric SMILES

CC(=O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=C[C@@H](CC[C@]34C)O)C

Canonical SMILES

CC(=O)C1CCC2C1(CCC3C2CCC4=CC(CCC34C)O)C

Synonyms

3 alpha-hydroxy-4-pregnen-20-one
3-dihydroprogesterone
3-hydroxypregn-4-en-20-one
3-hydroxypregn-4-en-20-one, (3beta)-isomer
3alpha-dihydroprogesterone
3alphaHP

Origin of Product

United States

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